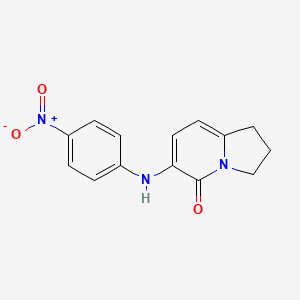

6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one

Description

6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound featuring an indolizinone core (a bicyclic structure with fused pyrrole and pyridine rings) substituted at the 6-position with a 4-nitrophenylamino group.

- Core structure: The 2,3-dihydro-1H-indolizin-5-one scaffold (C₈H₉NO₂, molecular weight ~151.16 g/mol) is characterized by a partially saturated indolizine system, which enhances stability compared to fully aromatic analogs .

- Substituent effects: The 4-nitrophenylamino group introduces strong electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH-) moieties. This combination likely impacts electronic distribution, solubility (LogP), and binding interactions in biological systems .

Properties

CAS No. |

612065-07-3 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |

InChI |

InChI=1S/C14H13N3O3/c18-14-13(8-7-11-2-1-9-16(11)14)15-10-3-5-12(6-4-10)17(19)20/h3-8,15H,1-2,9H2 |

InChI Key |

PKDVFMHYWCIFAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 4-nitroaniline with a suitable indolizine precursor. One common method involves the cyclization of a precursor such as 2-(4-nitrophenylamino)acetaldehyde with a suitable base under controlled conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Introduction of halogen or nitro groups at specific positions on the indolizine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a unique structure that includes a nitrophenylamino group attached to an indolizinone core. These structural features are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study Example:

A study published in a peer-reviewed journal demonstrated that an analog of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Antimicrobial Properties

Another application of this compound is its potential as an antimicrobial agent. Research has shown that related indolizinone derivatives possess activity against a range of bacterial strains.

Case Study Example:

In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the nitrophenyl group significantly enhanced antibacterial activity.

Neurological Disorders

The indolizinone framework is known for its neuroprotective properties. Compounds like this compound may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example:

Preclinical trials involving animal models of neurodegeneration showed that administering similar compounds led to improved cognitive functions and reduced neuroinflammation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The nitrophenylamino group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The indolizine core structure allows for binding to various proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Key Properties of Indolizinone Derivatives

*Calculated based on structural analogs.

Table 2: Antiamoebic Activity of Nitro-Substituted Heterocycles (Non-Indolizinones)

Key Observations :

- Nitro-substituted compounds (e.g., compound 32) often exhibit enhanced bioactivity due to their electron-withdrawing nature, which facilitates interactions with electron-rich biological targets .

- The target compound’s 4-nitrophenylamino group may confer similar advantages, though its indolizinone core could modulate selectivity compared to pyrimidine or coumarin-based analogs.

Biological Activity

6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a CAS number of 612065-07-3. The compound features a nitrophenyl group attached to an indolizinone core, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, which is essential for cancer treatment.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colorectal) | 0.70 | |

| A431 (Skin) | 0.37 | |

| A549 (Lung) | 1.50 | |

| SW480 (Colorectal) | 1.90 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound can effectively reduce the viability of cancer cells.

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of key protein kinases involved in cell cycle regulation and apoptosis, which are critical targets in cancer therapy .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may activate intrinsic apoptotic pathways .

- Cell Cycle Arrest : Research shows that the compound can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

- Study on Antitumor Activity : In vivo studies demonstrated that administering this compound significantly reduced tumor size in xenograft models, supporting its potential as an antitumor agent .

- Comparative Analysis with Other Compounds : Comparative studies with other indolizinone derivatives revealed that this specific compound exhibited superior antiproliferative activity against various cancer types, indicating its promising therapeutic potential .

Q & A

Basic: What synthetic routes are recommended for 6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one, and how can researchers optimize yield?

Methodological Answer:

The synthesis typically involves constructing the indolizinone core followed by introducing the 4-nitrophenylamino group. Key steps include:

- Cyclocondensation : Use a ketone or aldehyde precursor (e.g., 5-nitroindole derivatives) to form the indolizinone ring via acid-catalyzed cyclization .

- Amination : Introduce the 4-nitrophenylamino group via nucleophilic substitution or palladium-catalyzed coupling. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically influence reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for isolating the final product. Yields range from 40–65%, depending on the purity of intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.5 ppm (nitrophenyl group) and δ 2.5–3.5 ppm (dihydroindolizinone CH₂ groups). Integration ratios confirm substituent positions .

- ¹³C NMR : The carbonyl (C=O) resonates at ~170 ppm, while nitro group carbons appear at 120–150 ppm .

- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N–O stretch of nitro group) and ~1680 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₁₂N₃O₃⁺: calculated 294.0878) .

Advanced: How does the electronic nature of the indolizinone ring influence the nitro group’s reactivity in catalytic hydrogenation?

Methodological Answer:

The electron-deficient indolizinone ring activates the nitro group for reduction. Key considerations:

- Catalyst Selection : Use Pd/C (10% w/w) or Raney nickel in ethanol under H₂ (1–3 atm). Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Electronic Effects : The ring’s conjugation stabilizes the transition state, lowering activation energy. Substituents at C-2/C-3 (e.g., electron-donating groups) may slow reduction kinetics .

- Side Reactions : Over-reduction to amine intermediates can occur if H₂ pressure exceeds 3 atm. Use controlled conditions to avoid byproducts .

Advanced: What strategies resolve contradictory biological activity data for this compound across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Dose-Response Calibration : Validate activity using standardized PDE inhibition assays (e.g., cAMP-dependent pathways) with IC₅₀ values compared across labs .

- Solubility Adjustments : Use DMSO stock solutions (<1% v/v) to avoid solvent interference. Confirm compound stability via HPLC (retention time ±0.1 min) .

- Triangulation : Cross-validate results with orthogonal methods (e.g., fluorescence polarization and radiometric assays) to rule out false positives .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at –20°C in amber vials to prevent photodegradation .

- pH Sensitivity : Stable in neutral buffers (pH 6–8). Avoid acidic conditions (pH <4), which protonate the indolizinone nitrogen, leading to ring-opening .

- Long-Term Storage : Lyophilized powders retain >90% purity for 12 months when desiccated .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like phosphodiesterases?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDE4B crystal structures (PDB: 3B2R). Focus on hydrogen bonding between the nitro group and Gln-443 .

- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) in GROMACS. The indolizinone ring’s planarity enhances hydrophobic packing with Phe-446 .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity to guide structural modifications .

Basic: What chromatographic methods are optimal for purity analysis of this compound?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm) with gradient elution (water/acetonitrile, 70:30 to 30:70 over 20 min). Retention time ~12.5 min .

- TLC : Silica gel 60 F₂₅₄ plates; develop in chloroform/methanol (9:1). Rf = 0.45 under UV 254 nm .

- Impurity Profiling : MS/MS identifies common byproducts (e.g., de-nitrated or ring-opened derivatives) .

Advanced: How does the nitro group’s position (para vs. meta) affect the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : The para-nitro group enhances absorbance at λₘₐₓ = 320 nm (π→π* transition) compared to meta-substituted analogs (λₘₐₓ = 290 nm) .

- Fluorescence Quenching : Para substitution increases electron-withdrawing effects, reducing fluorescence quantum yield (Φ = 0.05 vs. 0.12 for meta) .

- Theoretical Calculations : DFT (B3LYP/6-31G*) shows para-nitro lowers HOMO-LUMO gap by 0.3 eV, aligning with experimental λₘₐₓ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.